molecular formula C20H17Cl2N3O B2461211 N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide CAS No. 1903372-52-0

N-([2,3'-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide

Cat. No.: B2461211
CAS No.: 1903372-52-0
M. Wt: 386.28
InChI Key: GPYYEIZOKISBHY-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bipyridine moiety: This can be achieved through the coupling of two pyridine rings using a palladium-catalyzed cross-coupling reaction.

    Attachment of the dichlorophenyl group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Amidation: The final step involves the formation of the amide bond through a reaction between the bipyridine derivative and the dichlorophenyl propanoic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity towards certain proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl N-(2,6-dichlorophenyl)carbamate
  • Isopropyl N-(2,6-dichlorophenyl)carbamate
  • Propyl N-(2,6-dichlorophenyl)carbamate

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-3-(2,6-dichlorophenyl)propanamide stands out due to its unique combination of a bipyridine moiety and a dichlorophenyl group

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-17-4-1-5-18(22)16(17)6-7-20(26)25-12-14-8-10-24-19(11-14)15-3-2-9-23-13-15/h1-5,8-11,13H,6-7,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYEIZOKISBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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